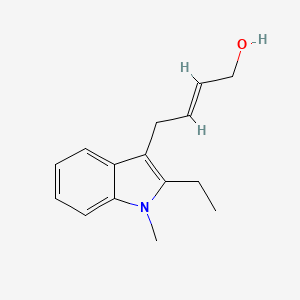

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol typically involves the formation of the indole ring followed by the introduction of the but-2-en-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent reactions introduce the ethyl and methyl groups, and finally, the but-2-en-1-ol side chain is added through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond in the but-2-en-1-ol side chain to a single bond.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its structure can be represented as follows:

Synthesis Methods : The synthesis of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol can be achieved through various chemical reactions involving indole derivatives. Notably, structural modifications of the indole core can enhance biological activities, making it a subject of interest in medicinal chemistry .

Biological Activities

Research has identified several biological activities associated with this compound:

Anticancer Properties : Studies have shown that indole derivatives, including this compound, exhibit significant anticancer activity. Molecular docking studies suggest that it interacts with proteins involved in cancer pathways, potentially inhibiting tumor growth. This interaction is crucial for understanding its mechanism of action and guiding further modifications for enhanced efficacy .

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Biological Relevance |

|---|---|---|

| Protein A | -8.5 | Cancer-related pathway |

| Protein B | -7.8 | Inflammatory response |

These studies help elucidate how structural features influence biological activity and guide further modifications for enhanced efficacy .

Pharmacological Evaluations

Pharmacological evaluations have demonstrated that this compound possesses moderate to high affinity for various receptors involved in neurotransmitter transport, suggesting potential applications in neuropharmacology .

Mechanism of Action

The mechanism of action of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This compound may influence signaling pathways involved in cell growth, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol: shares similarities with other indole derivatives such as tryptophan, serotonin, and melatonin.

Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.

Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.

Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness

What sets this compound apart is its unique side chain, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol is a complex organic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound features an indole moiety with a butenol side chain, characterized by the following structural formula:

The unique substitution pattern of ethyl and methyl groups on the indole ring enhances its lipophilicity, potentially increasing its bioactivity compared to simpler analogs.

Synthesis Methods

Several synthetic pathways have been developed for this compound. One common method involves the reaction of appropriate indole derivatives with butenol under specific catalytic conditions. The synthesis can be optimized by adjusting reaction parameters such as temperature and solvent choice.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study utilizing MTT assays, this compound demonstrated effective inhibition of cell proliferation in human cancer cells, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.9 |

| MCF7 | 0.55 |

| HeLa | 0.50 |

These values indicate potent anticancer activity, particularly when compared to standard chemotherapeutic agents like doxorubicin .

Antiviral Activity

In addition to anticancer properties, indole derivatives have shown promise in antiviral applications. Specifically, studies suggest that compounds with an indole structure can inhibit SARS-CoV-2 infectivity by targeting viral glycoproteins and blocking enzymatic activity necessary for viral replication . This highlights the potential of this compound as a candidate for further antiviral research.

Antimicrobial Properties

Indole derivatives, including this compound, have also been evaluated for antimicrobial activity. Preliminary data suggest effectiveness against various bacterial strains, although specific MIC values for this compound need further investigation .

Molecular Docking Studies

To understand the mechanism of action and binding affinities of this compound with biological targets, molecular docking studies are employed. These studies help elucidate how structural features influence biological activity and guide modifications to enhance efficacy against specific targets involved in cancer and inflammation pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various indole derivatives, including this compound. Notably:

- Cytotoxicity Assessment : A comprehensive evaluation using multiple cancer cell lines demonstrated that structural modifications could significantly enhance cytotoxicity while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index .

- Antiviral Efficacy : Investigations into the antiviral properties revealed that certain indole derivatives could effectively block SARS-CoV-2 replication pathways, underscoring their potential in developing therapeutic agents against viral infections .

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(E)-4-(2-ethyl-1-methylindol-3-yl)but-2-en-1-ol |

InChI |

InChI=1S/C15H19NO/c1-3-14-12(9-6-7-11-17)13-8-4-5-10-15(13)16(14)2/h4-8,10,17H,3,9,11H2,1-2H3/b7-6+ |

InChI Key |

WLCWJGAFYJXERN-VOTSOKGWSA-N |

Isomeric SMILES |

CCC1=C(C2=CC=CC=C2N1C)C/C=C/CO |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1C)CC=CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.